

Technical Support Center: Refining Mesecclazone Dosage for In Vivo Animal Models

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Compound of Interest

Compound Name: Mesecclazone

Cat. No.: B1676306

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Disclaimer: Information regarding **Mesecclazone** (W-2395), a nonsteroidal anti-inflammatory drug developed in the 1970s, is limited in publicly available scientific literature. It was never marketed due to toxicity concerns, particularly related to liver toxicity.^[1] Consequently, detailed in vivo dosage, protocol, and signaling pathway information is scarce.

This technical support center will focus on Mesalazine (5-aminosalicylic acid or 5-ASA), a different, extensively studied anti-inflammatory drug used for inflammatory bowel disease (IBD).^{[2][3]} It is possible that "**Mesecclazone**" was a typographical error for the more common "Mesalazine." The following information for Mesalazine is provided to address the user's core requirements for a technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mesalazine in vivo?

A1: Mesalazine is believed to exert its anti-inflammatory effects topically on the colonic mucosa.^{[2][4]} Its mechanism is multifaceted and includes the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of prostaglandins and leukotrienes. Additionally, Mesalazine can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that downregulates pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). It also acts as a scavenger of free radicals.

Q2: What are the typical dosage ranges for Mesalazine in rodent models of colitis?

A2: The dosage of Mesalazine in rodent models of colitis can vary depending on the model and the route of administration. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, oral gavage dosages can range from 50-100 mg/kg daily. In some studies, doses up to 75 mg/kg have been used. For rats with TNBS-induced colitis, a dosage of 10 mg/kg has been administered via intragastric administration.

Q3: How should I prepare Mesalazine for oral administration in animal models?

A3: Mesalazine has low solubility in water. For oral gavage, it is often administered as a suspension. A common vehicle is a 1% carboxymethyl cellulose (CMC) solution. It's crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: What are the potential adverse effects of Mesalazine in animal models?

A4: High doses of Mesalazine can lead to toxicity. In rats, oral doses of 1800 mg/kg have been found to be lethal, causing gastrointestinal and renal toxicity. Long-term studies in rats and dogs have shown evidence of renal papillary necrosis at doses of 320 mg/kg and 60-100 mg/kg, respectively. Other reported findings in rats at high doses include gastric mucosal changes and inflammation of the urinary bladder.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent experimental results	Inconsistent dosing due to poor suspension of Mesalazine.	Ensure the Mesalazine suspension is thoroughly mixed before each administration. Consider using a vehicle with higher viscosity to maintain suspension.
Variability in the induction of the disease model.	Standardize the disease induction protocol. Ensure animals are of a similar age and weight.	
Signs of toxicity in animals (e.g., weight loss, lethargy)	The administered dose is too high for the specific animal model or strain.	Reduce the dosage of Mesalazine. Refer to toxicology data to establish a safer dose range.
The vehicle used for administration is causing adverse effects.	Run a control group with only the vehicle to assess its effects. Consider alternative, well-tolerated vehicles.	
Lack of therapeutic effect	The dose of Mesalazine is too low.	Gradually increase the dose, while carefully monitoring for any signs of toxicity.
The formulation is not delivering the drug to the target site (colon).	Consider using a formulation designed for colonic delivery, such as pH-sensitive or delayed-release preparations.	
The chosen animal model is not responsive to Mesalazine treatment.	Review the literature for the responsiveness of the specific colitis model to aminosalicylates.	

Quantitative Data Summary

Table 1: Mesalazine Dosage in Rodent Models of Colitis

Animal Model	Inducing Agent	Route of Administration	Dosage Range	Reference
Mouse	Dextran Sulfate Sodium (DSS)	Oral gavage	50-100 mg/kg/day	
Mouse	Dextran Sulfate Sodium (DSS)	Oral gavage	Up to 75 mg/kg (twice daily)	
Rat	Trinitrobenzene Sulfonic Acid (TNBS)	Intragastric	10 mg/kg	

Table 2: Toxicology of Mesalazine in Animals

Animal	Study Duration	Route of Administration	Toxic Effects Observed	Dosage	Reference
Mouse	Acute	Oral	Lethal dose (gastrointestinal and renal toxicity)	800 mg/kg	
Rat	Acute	Oral	Lethal dose (gastrointestinal and renal toxicity)	1800 mg/kg	
Rat	26 weeks	Oral	Tubular degeneration of the kidney, urothelial hyperplasia	360 mg/kg	
Rat	52 weeks	Oral	Hyalinization of tubular basement membrane	100 and 320 mg/kg	
Dog	26 weeks	Oral	Polyurea, increased urinary enzymes	120 mg/kg	
Dog	Chronic	Oral	Papillary necrosis	≥ 60 mg/kg	

Experimental Protocols

Protocol 1: Induction of DSS-Induced Colitis and Mesalazine Treatment in Mice

1. Animal Model:

- Species: C57BL/6 mice (or other appropriate strain)
- Age: 8-10 weeks
- Sex: Male or Female (use consistent sex within an experiment)

2. Materials:

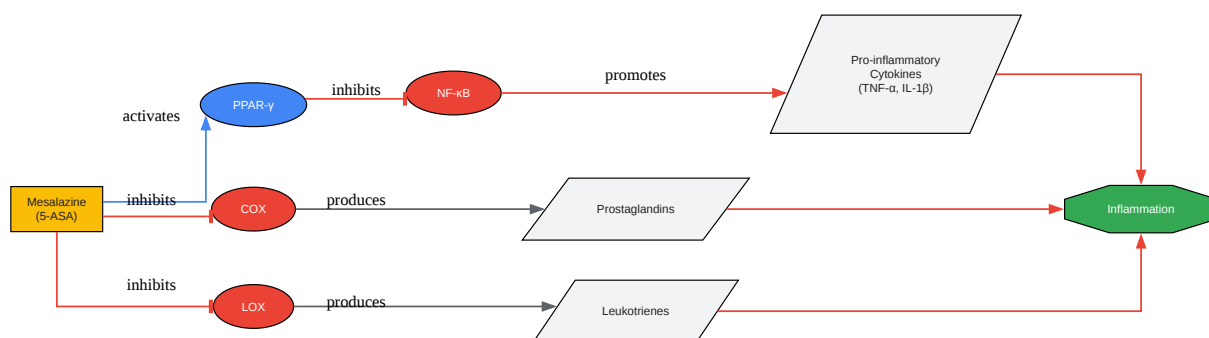
- Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
- Mesalazine powder
- Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)
- Oral gavage needles
- Standard laboratory animal diet and water

3. Experimental Procedure:

- Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
- Induction of Colitis:
 - Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.
 - Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
- Treatment Groups:
 - Control Group: Receive regular drinking water and daily oral gavage of the vehicle.
 - DSS Group: Receive DSS water and daily oral gavage of the vehicle.
 - DSS + Mesalazine Group: Receive DSS water and daily oral gavage of Mesalazine (e.g., 50-100 mg/kg).
- Mesalazine Preparation and Administration:

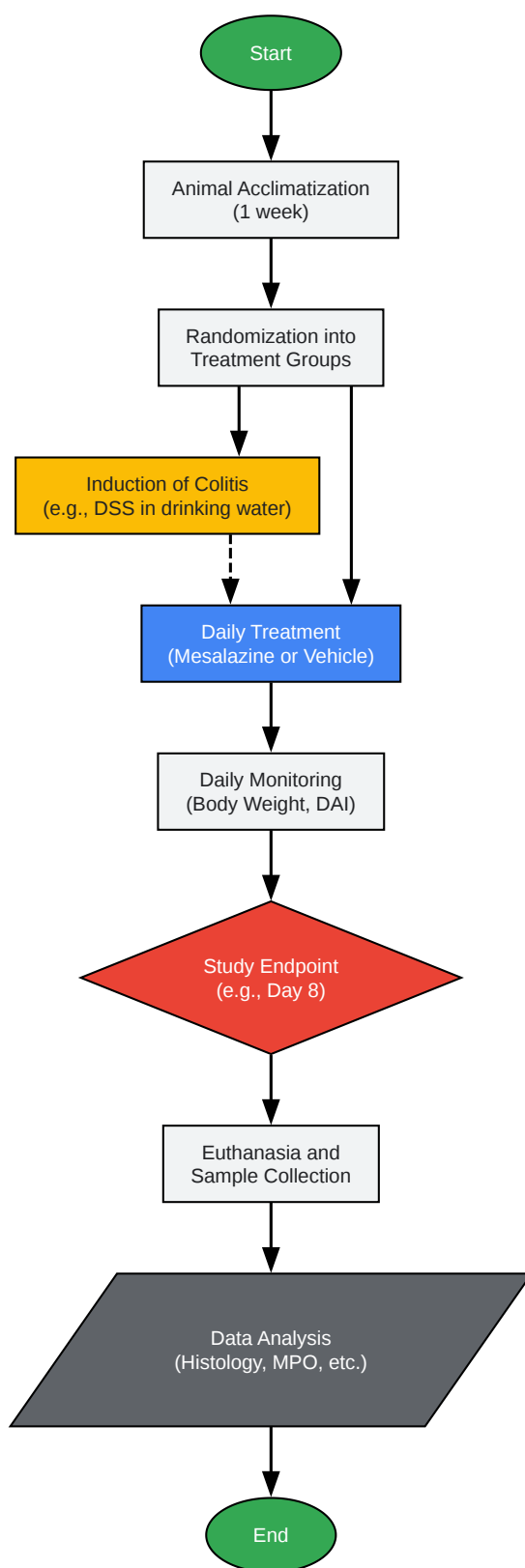
- Calculate the required amount of Mesalazine based on the average body weight of the mice.
- Suspend the Mesalazine powder in the vehicle (e.g., 1% CMC).
- Administer the suspension via oral gavage once daily, starting on the same day as DSS administration or as a pre-treatment.
- Monitoring:
 - Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
- Endpoint and Sample Collection:
 - At the end of the study (e.g., day 8), euthanize the mice.
 - Collect the colon and measure its length and weight.
 - Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Visualizations



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Caption: Key signaling pathways modulated by Mesalazine.



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Caption: General experimental workflow for in vivo colitis models.

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